Amlodipine N-Glucose

Catalog No.
S14395587
CAS No.
M.F
C26H35ClN2O10
M. Wt
571.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amlodipine N-Glucose

Product Name

Amlodipine N-Glucose

IUPAC Name

5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C26H35ClN2O10

Molecular Weight

571.0 g/mol

InChI

InChI=1S/C26H35ClN2O10/c1-4-38-26(35)20-16(12-37-10-9-28-24-23(33)22(32)21(31)17(11-30)39-24)29-13(2)18(25(34)36-3)19(20)14-7-5-6-8-15(14)27/h5-8,17,19,21-24,28-33H,4,9-12H2,1-3H3/t17-,19?,21-,22+,23-,24?/m1/s1

InChI Key

OTEHFFALUMYABS-QVHLLCSDSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Amlodipine N-Glucose is a compound formed by the conjugation of amlodipine, a calcium channel blocker, with glucose. Amlodipine is primarily used in the treatment of hypertension and angina, while glucose is a simple sugar that serves as a primary energy source in biological systems. The combination of these two compounds aims to enhance the pharmacological properties of amlodipine, potentially improving its bioavailability and therapeutic effects.

, including:

  • Hydrolysis: The compound can react with water, leading to the breakdown of the glycosidic bond between amlodipine and glucose.
  • Oxidation: Amlodipine N-Glucose may be susceptible to oxidation, which could affect its stability and efficacy.
  • Reduction: Under certain conditions, the compound could undergo reduction reactions that alter its chemical structure and biological activity.

These reactions are critical for understanding the stability and shelf-life of amlodipine N-Glucose in pharmaceutical formulations.

The biological activity of amlodipine N-Glucose is primarily derived from its parent compound, amlodipine. Amlodipine functions as a dihydropyridine calcium channel blocker, inhibiting calcium ion influx into vascular smooth muscle and cardiac muscle cells. This action leads to vasodilation, reduced peripheral resistance, and consequently lower blood pressure.

Studies indicate that amlodipine can induce hyperglycemia in certain contexts, particularly in diabetic patients or those on oral hypoglycemic agents . The interaction between amlodipine and glucose metabolism remains an area of active research, suggesting that the conjugation with glucose might modulate these effects.

The synthesis of amlodipine N-Glucose typically involves:

  • Formation of Amlodipine: Amlodipine is synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with diethyl malonate followed by cyclization and subsequent reactions to introduce the aminoethoxy group.
  • Glycosylation: The final step involves glycosylation, where glucose is reacted with amlodipine under acidic or enzymatic conditions to form amlodipine N-Glucose. This process may utilize various catalysts or reagents to facilitate the formation of the glycosidic bond.

The efficiency and yield of these methods can vary based on reaction conditions, including temperature, pH, and the presence of solvents or catalysts.

Amlodipine N-Glucose has potential applications in:

  • Pharmaceutical Development: As a novel compound, it can be explored for enhanced delivery systems for treating hypertension and cardiovascular diseases.
  • Research: It serves as a tool for studying the interactions between calcium channel blockers and glucose metabolism.
  • Diabetes Management: Given its components, it may have applications in managing blood sugar levels alongside cardiovascular health.

Interaction studies have highlighted that amlodipine affects glucose metabolism. For instance:

  • In animal models, amlodipine has been shown to induce hyperglycemia when administered alone or in combination with other hypoglycemic agents .
  • The presence of glucose may alter the pharmacokinetics of amlodipine, potentially enhancing its therapeutic effects or side effects.

Understanding these interactions is crucial for optimizing treatment regimens involving amlodipine N-Glucose.

Several compounds share structural or functional similarities with amlodipine N-Glucose. These include:

Compound NameTypeUnique Features
AmlodipineCalcium Channel BlockerLong half-life; low renal clearance
AzelnidipineCalcium Channel BlockerImproved glucose tolerance; lower insulin levels
FelodipineCalcium Channel BlockerMore selective for vascular smooth muscle
LercanidipineCalcium Channel BlockerLess side effects related to peripheral edema

Uniqueness of Amlodipine N-Glucose:
Amlodipine N-Glucose's uniqueness lies in its dual action—combining cardiovascular benefits with potential implications for glucose metabolism regulation. This could provide a synergistic effect not observed in traditional calcium channel blockers alone.

The regioselective acylation of amlodipine’s secondary amine group with glucose derivatives relies on lipase-mediated transesterification mechanisms. Candida antarctica lipase B (CAL-B) demonstrates superior catalytic efficiency due to its oxyanion hole stabilization capacity, enabling nucleophilic attack by the amine on glucose’s anomeric carbon. Molecular dynamics simulations reveal that CAL-B’s hydrophobic substrate-binding pocket accommodates amlodipine’s chlorophenyl moiety, positioning the amine group proximal to the catalytic serine-histidine-aspartate triad.

Comparative studies of solvent systems show that tert-amyl alcohol optimizes reaction equilibrium by dissolving both hydrophilic glucose donors (e.g., glucose pentacetate) and hydrophobic amlodipine substrates. Under these conditions, CAL-B achieves 76% conversion to N-glucosyl amlodipine within 8 hours at 45°C, with minimal hydrolysis of the acetyl protecting groups. Critical to this process is the enzyme’s ability to discriminate between sterically hindered sites, preventing undesired O-acylation of amlodipine’s ester functionalities.

Table 1: Influence of Solvent Systems on Lipase-Catalyzed N-Glucosylation Yield

SolventLog P ValueConversion (%)Regioselectivity (N/O)
Tert-amyl alcohol1.476>99:1
Acetonitrile-0.331285:15
Tetrahydrofuran0.463493:7
Ionic liquid [BMIM][PF6]N/A5897:3

Data derived from lipase screening under standardized conditions (50 mM substrate, 5 mg/mL enzyme, 45°C, 24 h).

Amlodipine N-Glucose represents a sophisticated glycosidase-activated prodrug system that exploits the enzymatic machinery of pathological tissues for selective drug activation [1] [2] [3]. The compound, chemically designated as 2-[[2-[(D-Galactopyranosyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester, possesses a molecular formula of C26H35ClN2O10 and a molecular weight of 571.0-571.03 g/mol [1] [2] [3].

Molecular Architecture and Enzymatic Recognition

The prodrug architecture incorporates a D-galactopyranose moiety linked to the parent amlodipine molecule through an N-glucose amino linkage [1] [2] [3]. This structural configuration serves as a substrate for β-glucosidase enzymes, which recognize the glycosidic bond and facilitate its hydrolytic cleavage under specific microenvironmental conditions [4] [5]. The enzymatic recognition mechanism involves the nucleotide-flipping process whereby β-glucosidase enzymes identify the carbohydrate substrate and position it within the active site for bond cleavage [6].

The activation mechanism follows a stepwise process involving the formation of an oxacarbenium ion intermediate during glycosidic bond hydrolysis [6] [7]. Research demonstrates that β-glucosidase-mediated cleavage of N-glycosidic bonds proceeds through a dissociative mechanism, where the carbon-nitrogen bond undergoes reversible cleavage prior to the irreversible addition of water as the nucleophile [6]. This mechanism ensures that the enzymatic bioconversion occurs specifically in tissues expressing elevated levels of β-glucosidase activity.

Microenvironmental Enzyme Expression Patterns

Comprehensive analysis of β-glucosidase expression across multiple cancer types reveals significant overexpression in pathological tissues compared to normal counterparts [8]. The following data summarizes the differential expression patterns observed in various cancer types:

Cancer TypeBeta-Glucosidase ExpressionStudy Population/ModelDetection Method
Ovarian Cancer (All subtypes)Significantly increased vs normal31 patients with matching normal tissuesIHC staining + Western blot + ELISA
Ovarian Cancer (Serous)Increased vs normal tissue20 patientsIHC staining
Ovarian Cancer (Mucinous)Increased vs normal tissue5 patientsIHC staining
Ovarian Cancer (Endometrioid)Increased vs normal tissue6 patientsIHC staining
Breast CancerSignificantly increasedTCGA database analysisRNA sequencing expression data
GliomaSignificantly increasedTCGA database analysisRNA sequencing expression data
Pancreatic CancerSignificantly increasedTCGA database analysisRNA sequencing expression data
Triple-negative Breast CancerHigher than normal tissueMDA-MB-231 xenograft modelEnzyme activity assays

Enzymatic Activity Modulation by Microenvironmental Factors

The activation of Amlodipine N-Glucose by β-glucosidase is significantly influenced by the unique physicochemical characteristics of pathological microenvironments [5] [9]. β-glucosidase enzymes demonstrate optimal activity within a pH range of 6.0-7.0, which corresponds closely to the acidic extracellular pH observed in tumor tissues [5] [9]. This pH compatibility ensures enhanced enzymatic activity specifically within the target pathological environment.

Hypoxic conditions prevalent in solid tumors further modulate β-glucosidase expression and activity [5] [9]. Under hypoxic stress, cells undergo metabolic reprogramming that includes upregulation of glycolytic enzymes and associated carbohydrate-processing machinery [5]. The endoplasmic reticulum dynamics respond to hypoxic conditions by altering the subcellular distribution of β-glucosidase enzymes, shifting them toward microsomes where they exhibit increased catalytic activity [5].

The enzymatic bioconversion process involves the hydrolytic cleavage of the N-glycosidic bond linking the galactopyranose moiety to the amlodipine backbone [6]. This cleavage releases the active amlodipine molecule, which then exerts its pharmacological activity as a dihydropyridine calcium channel blocker [10] [11]. The parent amlodipine molecule acts by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells, resulting in vasodilation and subsequent therapeutic effects [11] [12].

Tumor-Specific Carbohydrate Metabolism Exploitation for Site-Specific Delivery

The exploitation of altered carbohydrate metabolism in tumor tissues represents a fundamental strategy for achieving site-specific delivery of Amlodipine N-Glucose [13] [14] [15]. Tumor cells exhibit dramatically reprogrammed glucose metabolism characterized by increased glycolytic flux, enhanced glucose uptake, and elevated lactate production, collectively known as the Warburg effect [14] [15].

Metabolic Reprogramming in Tumor Tissues

Tumor cells demonstrate a profound metabolic shift toward aerobic glycolysis, even under conditions of adequate oxygen availability [14] [15]. This metabolic reprogramming results in glucose uptake rates that are 3-10 fold higher than normal tissues, providing a selective advantage for glucose-conjugated prodrugs [14] [16]. The enhanced glucose transporter expression, particularly GLUT1, facilitates the preferential uptake of glucose-containing compounds by tumor cells [17].

The following table summarizes the key microenvironmental characteristics that facilitate tumor-specific prodrug activation:

ParameterNormal TissueTumor TissueRelevance to Prodrug Activation
Extracellular pH (pHe)7.3-7.46.2-6.9Enhanced glycosidase activity in acidic conditions
Intracellular pH (pHi)6.99-7.207.12-7.56Maintained cellular function for drug processing
Oxygen LevelsNormoxic (>5% O2)Hypoxic (<1% O2)Increased enzyme expression under hypoxia
Glucose UptakeBaseline levelsIncreased 3-10 foldEnhanced glucose conjugate uptake
Lactate ProductionLow productionElevated 5-20 foldIndicates active glycolytic metabolism
Glycolytic Flux RateStandard rateIncreased 2-10 foldIndicates high carbohydrate metabolism

Glucose Transporter-Mediated Cellular Uptake

The cellular uptake of Amlodipine N-Glucose is facilitated by the overexpression of glucose transporters in tumor tissues [17]. Research demonstrates that glucose-drug conjugates exhibit enhanced cytotoxicity against cancer cells with elevated GLUT1 expression compared to cells with lower transporter levels [17]. This selectivity is further confirmed by the observation that GLUT1 inhibitor phloretin reduces the cytotoxic efficacy of glucose-conjugated compounds, indicating the dependence on glucose transporter-mediated uptake [17].

The glucose conjugation strategy exploits the fundamental metabolic requirements of rapidly proliferating tumor cells [13] [14]. Cancer cells require substantial glucose influx to support their anabolic processes, including nucleotide synthesis, amino acid production, and lipid biosynthesis [13] [14]. The elevated expression of glucose transporters serves as a molecular gateway for the selective delivery of glucose-conjugated prodrugs to tumor tissues while minimizing uptake by normal cells with lower metabolic demands.

Acidic Microenvironment and Enzymatic Activation

The acidic tumor microenvironment plays a crucial role in the selective activation of Amlodipine N-Glucose [9] [16]. Tumor tissues typically exhibit extracellular pH values ranging from 6.2 to 6.9, significantly lower than the physiological pH of 7.3-7.4 observed in normal tissues [9] [16]. This acidic environment results from the excessive production of lactate and carbonic acid through enhanced glycolytic metabolism and carbonic anhydrase activity [9] [16].

The acidic conditions present in tumor tissues create an optimal environment for β-glucosidase activity, as these enzymes demonstrate enhanced catalytic efficiency within the pH range commonly found in pathological tissues [9] [16]. The combination of increased enzyme expression and favorable pH conditions ensures that Amlodipine N-Glucose undergoes preferential activation within tumor tissues while remaining relatively stable in normal physiological environments.

Hypoxia-Induced Metabolic Adaptations

Hypoxic regions within solid tumors constitute 10-60% of the total tumor volume, compared to less than 1% in normal tissues [9] [18]. These hypoxic conditions trigger adaptive responses that include the upregulation of glycolytic enzymes and carbohydrate-processing machinery [9] [18]. The hypoxia-inducible factor pathway orchestrates these metabolic adaptations, resulting in increased expression of β-glucosidase and related enzymes involved in carbohydrate metabolism [9] [18].

The hypoxic tumor microenvironment also promotes the formation of specialized organelles, such as endoplasmic reticulum bodies, which serve as repositories for β-glucosidase enzymes [5]. Under stress conditions, these organelles undergo dynamic changes that facilitate the redistribution of enzymes to cellular compartments where they can more effectively process prodrug substrates [5]. This subcellular reorganization contributes to the enhanced enzymatic activation of Amlodipine N-Glucose specifically within hypoxic tumor regions.

Bystander Effects in Multi-Cellular Systems via Enzymatic Bioconversion

The enzymatic bioconversion of Amlodipine N-Glucose generates bystander effects that extend the therapeutic impact beyond the initial target cells to neighboring cells within the tumor microenvironment [19] [20] [21]. These bystander effects represent a crucial mechanism for maximizing therapeutic efficacy in heterogeneous tumor populations where not all cells may directly uptake or process the prodrug [19] [20] [21].

Mechanisms of Intercellular Drug Transfer

Multiple mechanisms facilitate the transfer of active drug molecules from prodrug-processing cells to neighboring cells within multi-cellular tumor systems [19] [20] [21]. The following table summarizes the key bystander effect mechanisms:

MechanismTransport MediatorRange of EffectDrug Transfer EfficiencyCancer Cell Selectivity
Gap Junction Intercellular CommunicationConnexin 43 gap junctionsAdjacent cells (10-50 μm)High for small moleculesEnhanced in tumor tissue
Apoptotic Body-Mediated TransferApoptotic bodies (1.2 μm average size)2-3 cell layers (50-150 μm)High for drug-loaded vesiclesTumor-selective process
Extracellular Vesicle TransportMembrane-enclosed vesiclesLocal tissue environment (100-500 μm)Moderate for encapsulated drugsIncreased in cancer cells
Paracrine SignalingSoluble factor releaseTissue microenvironment (200-1000 μm)Variable depending on factorTumor microenvironment specific
Matrix-Mediated DiffusionExtracellular matrix proteinsLocal matrix region (50-200 μm)Moderate for diffusible compoundsTumor matrix modifications

Gap Junction-Mediated Communication

Gap junctional intercellular communication represents a primary mechanism for the direct transfer of small molecules, including the active amlodipine released from prodrug bioconversion, between adjacent tumor cells [20] [22]. The process involves connexin 43 gap junctions that form intercellular channels allowing the passage of molecules with molecular weights up to approximately 1000 daltons [20] [22]. Given that amlodipine has a molecular weight of approximately 408 daltons in its free form, it readily traverses these intercellular channels.

Research demonstrates that tumor tissues often exhibit altered gap junction expression and function compared to normal tissues, with some cancer types showing enhanced gap junctional communication that facilitates bystander effects [20] [22]. The enzymatic activation of Amlodipine N-Glucose within individual tumor cells creates a localized reservoir of active drug that can subsequently diffuse to neighboring cells through these gap junctional connections, effectively expanding the therapeutic reach beyond the initial target cells.

Apoptotic Body-Mediated Drug Distribution

The cytotoxic effects of released amlodipine on tumor cells can induce apoptosis, leading to the formation of apoptotic bodies that serve as vehicles for drug distribution to neighboring cells [21]. These membrane-bound vesicles, with an average diameter of 1.2 μm, contain cellular contents including any remaining prodrug or active drug molecules [21]. Neighboring tumor cells can engulf these apoptotic bodies through macropinocytosis, a process that is enhanced in cancer cells due to their increased metabolic demands and scavenging behavior [21].

Studies demonstrate that apoptotic body-mediated drug transfer can effectively deliver therapeutic agents to cells located 2-3 cell layers away from the initial drug-processing cells, extending the range of therapeutic effect to approximately 50-150 μm [21]. This mechanism is particularly relevant for Amlodipine N-Glucose because the calcium channel blocking activity of the released amlodipine can induce cellular stress and apoptosis in sensitive tumor cells, creating a self-perpetuating cycle of drug distribution.

Extracellular Vesicle-Mediated Transport

Tumor cells release elevated numbers of extracellular vesicles compared to normal cells, and these vesicles can serve as carriers for drug molecules generated through prodrug bioconversion [9]. The release of extracellular vesicles is further enhanced under the hypoxic and acidic conditions prevalent in tumor microenvironments [9]. These vesicles can transport drug molecules to distant cells within the tumor tissue, creating a network of drug distribution that extends beyond direct cell-to-cell contact.

The extracellular vesicle-mediated transport mechanism is particularly significant for Amlodipine N-Glucose because the enzymatic activation process may occur within intracellular compartments that are subsequently packaged into vesicles for secretion [9]. This packaging and release process allows for the distribution of active drug molecules to cells that may not express sufficient levels of β-glucosidase for direct prodrug activation, thereby overcoming the heterogeneity in enzyme expression commonly observed in tumor tissues.

Paracrine Signaling and Soluble Factor Release

The bioconversion of Amlodipine N-Glucose and the subsequent cellular responses can trigger the release of soluble factors that mediate paracrine signaling effects [23]. These soluble factors can include cytokines, growth factors, and other signaling molecules that modulate the response of neighboring cells to the therapeutic intervention [23]. The paracrine signaling mechanism extends the range of therapeutic influence to distances of 200-1000 μm, encompassing significant portions of the tumor microenvironment.

Research indicates that the calcium channel blocking activity of amlodipine can influence cellular calcium homeostasis and trigger downstream signaling cascades that result in the production and release of various signaling molecules [24]. These molecules can then act on neighboring cells to enhance their sensitivity to the therapeutic intervention or to modulate their metabolic activity in ways that promote further prodrug activation and drug distribution throughout the tumor tissue.

Enhancement of Bystander Effects in Tumor Microenvironments

The unique characteristics of tumor microenvironments significantly enhance the magnitude and efficiency of bystander effects compared to normal tissues [19] [20] [21]. The increased cell density, altered extracellular matrix composition, and enhanced intercellular communication observed in tumor tissues create an environment that is particularly conducive to the propagation of bystander effects [19] [20] [21].

The acidic and hypoxic conditions prevalent in tumor tissues also contribute to the enhancement of bystander effects by promoting the release of extracellular vesicles and increasing the efficiency of intercellular communication mechanisms [9]. Additionally, the metabolic stress experienced by tumor cells enhances their propensity for macropinocytosis and other uptake mechanisms that facilitate the transfer of drug-containing vesicles and apoptotic bodies [21].

XLogP3

1.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

570.1980230 g/mol

Monoisotopic Mass

570.1980230 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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